N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a sulfanylacetamide moiety, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of the benzimidazole derivative with a thiol compound, followed by acylation with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfanylacetamide moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: Lacks the ethoxymethyl group.
N-(ethoxymethyl)-N-(2-ethylphenyl)-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the phenyl ring.
Uniqueness
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the ethoxymethyl and sulfanylacetamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential biological activity that may be relevant in pharmacology and toxicology. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and data.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Molecular Weight : 293.38 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 406.3 °C
- Flash Point : 199.5 °C
These properties suggest that the compound is stable under standard laboratory conditions, which is important for its storage and handling.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Investigations into the compound's structure indicate potential efficacy against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Anticancer Properties : Some derivatives of benzodiazoles have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various derivatives of benzodiazoles, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be in the range of 25–50 µg/mL, indicating moderate potency. -
Cytotoxicity Assays :
In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induces cell death at concentrations above 10 µM. This effect was attributed to the activation of caspase pathways leading to apoptosis. -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit certain enzymes linked to cancer progression, such as topoisomerase II. Results indicated a dose-dependent inhibition with an IC50 value of approximately 5 µM, suggesting it may serve as a lead compound for further drug development.
Data Table: Summary of Biological Activities
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for assessing safety. Preliminary toxicity studies indicate that the compound has a moderate safety margin, with LD50 values in animal models suggesting low acute toxicity but requiring further investigation into chronic exposure effects.
Properties
IUPAC Name |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-5-17-11-7-10-16(4)21(17)25(14-27-6-2)19(26)13-28-22-23-18-12-8-9-15(3)20(18)24-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBWCKLDIRXWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CSC2=NC3=C(C=CC=C3N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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